molecular formula C4H4ClF3N2O2 B023811 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine CAS No. 762240-99-3

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

Cat. No. B023811
Key on ui cas rn: 762240-99-3
M. Wt: 204.53 g/mol
InChI Key: DYKIVKLXFDNBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969558B2

Procedure details

Hydrazine hydrate (15 g, 35 wt %) is mixed acetonitrile (22.5 mL) and cooled to about 10° C. Ethyl trifluoroacetate (23.3 g) is added over 1 hour. The resulting solution is warmed to 20° C. and stirred for about 1 hour. The solution is cooled to 0-2° C. 50 wt % aqueous NaOH (7.88 g) and chloroacetyl chloride (22.2 g) are added to the reaction solution simultaneously over 2 hours. The reaction mixture is warmed to 15-18° C. and stirred for about 5 hours. Solvent is distilled off under vacuum at about 30° C. Water (50 mL) and ethyl acetate (100 mL) are added to the obtained crude. The organic and aqueous layers are separated and aqueous layer is washed with ethyl acetate (2×50 mL). The organic layers are combined and washed with water (2×50 mL) followed by washing with 15% sodium chloride solution (2×50 mL). The combined organic layer is dried over sodium sulfate. The solvent is completely distilled off under vacuum to afford the title compound. (Yield: 98.3%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
7.88 g
Type
reactant
Reaction Step Three
Quantity
22.2 g
Type
reactant
Reaction Step Three
Yield
98.3%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[F:4][C:5]([F:12])([F:11])[C:6]([O:8]CC)=O.[OH-].[Na+].[Cl:15][CH2:16][C:17](Cl)=[O:18]>C(#N)C>[Cl:15][CH2:16][C:17]([NH:2][NH:3][C:6](=[O:8])[C:5]([F:4])([F:11])[F:12])=[O:18] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
O.NN
Name
Quantity
22.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
23.3 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Three
Name
Quantity
7.88 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
22.2 g
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is warmed to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 0-2° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to 15-18° C.
STIRRING
Type
STIRRING
Details
stirred for about 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Solvent is distilled off under vacuum at about 30° C
ADDITION
Type
ADDITION
Details
Water (50 mL) and ethyl acetate (100 mL) are added to the
CUSTOM
Type
CUSTOM
Details
obtained crude
CUSTOM
Type
CUSTOM
Details
The organic and aqueous layers are separated
WASH
Type
WASH
Details
aqueous layer is washed with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
washed with water (2×50 mL)
WASH
Type
WASH
Details
by washing with 15% sodium chloride solution (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is completely distilled off under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NNC(C(F)(F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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